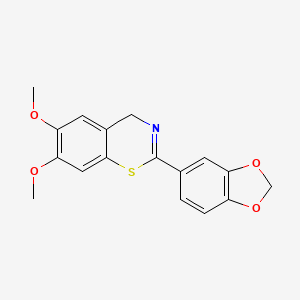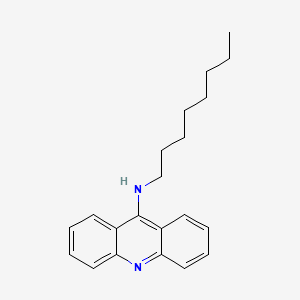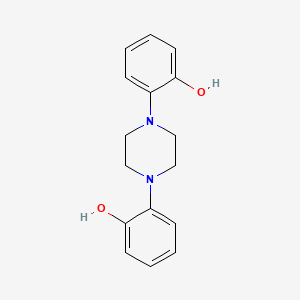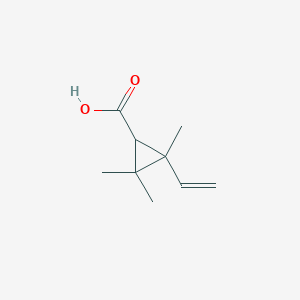![molecular formula C12H26NO3P B14322978 Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate CAS No. 105775-90-4](/img/structure/B14322978.png)
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation of the resulting trialkoxyphosphonium salt . The reaction conditions typically involve the use of a Lewis acid catalyst at room temperature to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the Arbuzov reaction. The process would require careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including ketene dithioacetals and homologous carboxylic acids.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate involves its reactivity as a nucleophile. The phosphorus atom in the compound can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions, including the Arbuzov reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Another phosphonate compound with similar reactivity but different substituents.
Dimethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl [(1E)-1-(phenylimino)-2-methylpropan-2-yl]phosphonate: A compound with a phenyl group instead of a butyl group.
Uniqueness
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.
Propriétés
Numéro CAS |
105775-90-4 |
|---|---|
Formule moléculaire |
C12H26NO3P |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
N-butyl-2-diethoxyphosphoryl-2-methylpropan-1-imine |
InChI |
InChI=1S/C12H26NO3P/c1-6-9-10-13-11-12(4,5)17(14,15-7-2)16-8-3/h11H,6-10H2,1-5H3 |
Clé InChI |
YEVUXFDHKCIRSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC(C)(C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)



![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
